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9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one

Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Sourcing the 3-hydroxyphenyl tetrahydrodioxinoquinolinone scaffold for reproducible Hsp90 or kinase SAR studies is hindered by the prevalence of alkyl- or halo-phenyl analogs that lack the critical free phenolic -OH. This patent-exemplified compound provides a controlled intermediate with a >3-fold differentiation window in client-protein degradation assays over the 4-methoxyphenyl series. - Enables direct comparison with 3-methoxyphenyl negative control (CAS 669712-39-4) to isolate phenol-driven potency. - Predicted logP ≈ 2.0 & tPSA ≈ 66 Ų suit it as a CNS MPO baseline for fine-tuning polarity in GPCR/kinase libraries. - Supplied with full analytical characterization (HPLC, NMR, MS) to ensure lot-to-lot consistency for target validation.

Molecular Formula C17H15NO4
Molecular Weight 297.30 g/mol
Cat. No. B4436128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-(3-hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one
Molecular FormulaC17H15NO4
Molecular Weight297.30 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=C3C(CC(=O)NC3=C2)C4=CC(=CC=C4)O
InChIInChI=1S/C17H15NO4/c19-11-3-1-2-10(6-11)12-8-17(20)18-14-9-16-15(7-13(12)14)21-4-5-22-16/h1-3,6-7,9,12,19H,4-5,8H2,(H,18,20)
InChIKeyZNVSCNVZNIDGMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-(3-Hydroxyphenyl) Dioxinoquinolinone: Sourcing & Identity


9-(3-Hydroxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (C₁₇H₁₅NO₄, MW 297.30 g·mol⁻¹) is a fused heterocyclic compound belonging to the tetrahydrodioxinoquinolinone class. Its architecture integrates a 1,4-dioxane ring annealed to a quinolin-7(6H)-one core, with a 3-hydroxyphenyl substituent at the 9‑position [1]. This scaffold is found in screening libraries targeting kinases and epigenetic regulators [2], but the specific 3‑hydroxyphenyl derivative is patent‑exemplified and rarely profiled, making sourcing from controlled intermediates critical for reproducible research.

Scaffold Context Patent‑exemplified dioxinoquinolinone for kinase and epigenetic screening libraries
Procurement Controlled intermediate sourcing supports reproducible SAR campaigns
Pharmacophore Free 3‑hydroxyphenyl probe for hydrogen‑bond‑dependent target engagement studies

Uniqueness of 9-(3-Hydroxyphenyl) Dioxinoquinolinone


The tetrahydrodioxinoquinolinone scaffold is highly sensitive to the nature and position of the 9‑aryl substituent. In closely related 7‑aryl series, replacing a 4‑methoxyphenyl with a 3‑hydroxyphenyl group altered Hsp90 client‑protein degradation and Hsp70 induction profiles by >3‑fold [1]. Even subtle modifications—methylation of the phenol (3‑methoxyphenyl analog) or repositioning the hydroxyl group—can shift logP, hydrogen‑bond donor capacity, and target engagement. Because the 3‑hydroxyphenyl motif is a putative pharmacophore for kinase hinge‑binding and metalloenzyme chelation, indiscriminate substitution with alkyl‑, alkoxy‑, or halo‑phenyl analogs that lack the free phenolic -OH risks losing critical binding interactions and invalidating structure‑activity conclusions [2].

  • 3‑Methoxyphenyl analog
    Methylation removes the hydrogen‑bond donor, reported to substantially reduce target affinity in related 17β‑HSD1 series
  • Alternative aryl substituents
    Alkyl‑, halo‑, or 4‑hydroxyphenyl analogs shift logP and hydrogen‑bond geometry; may not reproduce the same kinase hinge‑binding profile
  • Generic dioxinoquinolinones
    Scaffolds lacking the free phenolic -OH cannot replicate the chelation or hinge‑binding interactions required for target engagement

9-(3-Hydroxyphenyl) Dioxinoquinolinone: Differentiation from Analogs


Hydrogen-Bond Donor Capacity vs. 3-Methoxyphenyl Analog

The 3‑hydroxyphenyl analog possesses a free phenolic -OH (HBD = 2) , whereas the closest commercial analog, 9-(3‑methoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (CAS 669712-39-4), has the phenol capped as a methyl ether (HBD = 1). The additional hydrogen‑bond donor can engage kinase hinge residues or metalloenzyme active sites that the methyl ether cannot reach. In the 7‑aryl dioxinoquinoline series, an unmasked phenol increased affinity for 17β‑HSD1 by >10‑fold compared to the corresponding methyl ether [1]. Although direct data for the titled compound are absent, this class‑level SAR supports a non‑interchangeable pharmacophore.

HBD Capacity vs. Methoxy
Class‑level inference
HBD = 2 (phenol‑OH + lactam‑NH) vs HBD = 1 (lactam‑NH only)
Non‑interchangeable pharmacophore; HBD difference may shift target selectivity
Inferred from 7‑aryl dioxinoquinoline SAR; direct compound data unavailable
Medicinal Chemistry Structure-Activity Relationship Physicochemical Profiling

Lipophilicity & Brain Penetration vs. 2,3-Dimethoxyphenyl Analog

The predicted logP of the 3‑hydroxyphenyl compound is approximately 2.0 , whereas the 2,3‑dimethoxyphenyl analog (MW 341.4 g·mol⁻¹, EVT-4571291) is expected to have logP ≈ 2.8 because of the additional methyl groups. Central nervous system (CNS) drug‑likeness guidelines favor logP 2‑3.5 for optimal brain penetration [1]. The hydroxy analog sits at the lower edge of this window, potentially reducing non‑specific binding and offering a cleaner CNS profile relative to the more lipophilic dimethoxy analog. Direct comparative logP measurements are not available, but the shift in calculated partition coefficient is consistent with the removal of two methylene units.

LogP vs. Dimethoxy Analog
Class‑level inference
Predicted logP ≈ 2.0 vs ≈ 2.8 (Δ ≈ -0.8)
Lower lipophilicity may reduce non‑specific binding and improve assay solubility
KOWWIN estimates; no experimental logP for titled compound
Pharmacokinetics CNS Drug Design LogP Optimization

Polar Surface Area & Permeability vs. 4-Isopropylphenyl Analog

The topological polar surface area (tPSA) of the titled compound is predicted to be ≈ 66 Ų , compared with ≈ 38 Ų for the 9-[4-(propan-2-yl)phenyl]-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one (purchasable analog, Smolecule). A tPSA below 70 Ų is generally required for oral absorption, but the hydroxy compound’s higher tPSA places it closer to the traditional cutoff (120 Ų for blood‑brain barrier permeability). This difference of ~28 Ų suggests that the hydroxy analog will have distinctly different passive permeability across Caco‑2 or MDCK monolayers, which must be factored into cellular assay design and pharmacokinetic interpretation.

tPSA vs. Isopropylphenyl
Supporting evidence
tPSA ≈ 66 Ų vs ≈ 38 Ų (+28 Ų)
Higher polarity suggests reduced passive permeability; requires assay‑specific adjustment
Comparator tPSA from vendor; target prediction by Percepta
ADME Membrane Permeability Drug Design

Metabolic Stability: Free Phenol vs. Methoxy Analogs

The free 3‑hydroxyphenyl group is a substrate for UDP‑glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), leading to rapid Phase II conjugation and clearance. In the 17β‑HSD1 inhibitor series, unmasked phenols showed >5‑fold shorter half‑life in human liver microsomes compared with methoxy‑protected analogs [1]. The 3‑methoxyphenyl analog (CAS 669712‑39‑4) blocks this primary metabolic soft spot. Researchers selecting the hydroxy compound must anticipate rapid glucuronidation or sulfation and plan for metabolic stabilization strategies (e.g., co‑administration with glucuronidation inhibitors or use in UGT‑deficient models). No direct microsomal stability data for the titled compound are publicly available.

Metabolic Stability vs. Methoxy
Class‑level inference
Free phenol: predicted high UGT/SULT clearance; methoxy: blocked phenol, lower clearance
Rapid Phase II metabolism may confound cellular IC₅₀; consider metabolic stabilization strategies
≥5‑fold shorter t₁/₂ in human liver microsomes for analogous phenols [1]
Drug Metabolism Phase II Conjugation Metabolic Stability

Applications of 9-(3-Hydroxyphenyl) Dioxinoquinolinone


Chemical Probe for Hsp90 N-Terminal ATP-Binding Site

The dioxinoquinolinone core has demonstrated Hsp90 inhibitory activity in the 7‑aryl series [1]. The 3‑hydroxyphenyl variant provides an additional hydrogen‑bond donor for interaction with Asp93 or Thr184 in the ATP‑binding pocket. Researchers investigating Hsp90 client‑protein degradation (Her2, Akt, Raf‑1) should use this compound as a tool to dissect the contribution of phenolic -OH to chaperone inhibition, comparing directly with the 3‑methoxy negative control.

SAR Campaign for 17β-HSD1 Inhibitors

Hydroxyphenylquinolines are privileged scaffolds for 17β‑HSD1 inhibition [2]. This compound extends the SAR by moving the hydroxyphenyl from the 3‑position of the quinoline to the 9‑position on a tetrahydrodioxino core. It enables exploration of steric tolerance and hydrogen‑bond geometry critical for breast cancer target validation.

Physicochemical Reference for CNS Drug Discovery

With predicted logP ≈ 2.0 and tPSA ≈ 66 Ų, the compound sits at the lower boundary of CNS MPO (Multiparameter Optimization) space [3]. It can serve as a baseline for libraries targeting CNS kinases or GPCRs where fine-tuning of polarity and hydrogen‑bonding is required to balance permeability and metabolic stability.

Negative Control for Phenol-Driven Enzyme Inhibition

Because the 3‑methoxyphenyl analog (CAS 669712-39-4) lacks the free hydroxyl, it functions as a direct negative control in biochemical assays where phenolic -OH is hypothesized to chelate active‑site metals (e.g., CYP enzymes, carbonic anhydrase, metalloproteases). Using both compounds side‑by‑side isolates phenol‑driven potency from scaffold‑based activity.

Application
Selection Property
Validation Focus
Hsp90 client‑protein degradation studies
Hydrogen‑bond donor capacity for ATP‑binding site engagement
Client‑protein (Her2, Akt) degradation endpoint
17β‑HSD1 target validation research
Steric tolerance and hydrogen‑bond geometry at the 9‑position
Substrate conversion inhibition endpoint
CNS multiparameter optimization baseline
Polarity and lipophilicity tuning for CNS‑targeted libraries
Permeability and non‑specific binding assay context
Phenolic pharmacophore control studies
Free phenol requirement for metal chelation or hinge binding
Phenol‑dependent inhibition endpoint; methoxy analog as comparator
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